

Physical and chemical properties of 3,5-Diiodo-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

Cat. No.: B1322336

[Get Quote](#)

3,5-Diiodo-1H-indazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. While specific experimental data for this particular isomer is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on known data for closely related analogues. It includes detailed, representative experimental protocols for its potential synthesis and characterization, and discusses the well-established biological significance of the broader indazole scaffold, particularly its role in kinase inhibition relevant to drug discovery. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of novel diiodo-indazole derivatives.

Core Properties of 3,5-Diiodo-1H-indazole

While specific experimental values for melting point, boiling point, and solubility of **3,5-Diiodo-1H-indazole** are not readily available in scientific literature, its fundamental chemical properties have been established.

Table 1: Summary of Core Chemical Properties

Property	Value	Source
CAS Number	351456-48-9	Chemcia Scientific, LLC[1]
Molecular Formula	C ₇ H ₄ I ₂ N ₂	Chemcia Scientific, LLC[1]
Molecular Weight	369.93 g/mol	Chemcia Scientific, LLC[1]
Canonical SMILES	<chem>C1=CC2=C(C=C1I)C(=NN2)I</chem>	PubChemLite[2]
InChI Key	YAWVPJHNPTVUBN-UHFFFAOYSA-N	PubChemLite[2]

Predicted Physicochemical Data

Due to the absence of specific experimental data, the following table presents predicted physicochemical properties for **3,5-Diiodo-1H-indazole**. These values are computationally derived and should be considered as estimates.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
XlogP	2.9	PubChemLite[2]
Hydrogen Bond Donor Count	1	PubChemLite[2]
Hydrogen Bond Acceptor Count	2	PubChemLite[2]
Rotatable Bond Count	0	PubChemLite[2]
Topological Polar Surface Area	28.8 Å ²	PubChemLite[2]

Synthesis and Characterization: Representative Experimental Protocols

While a specific, published synthesis for **3,5-Diiodo-1H-indazole** is not available, general methods for the synthesis of substituted indazoles are well-documented. The following

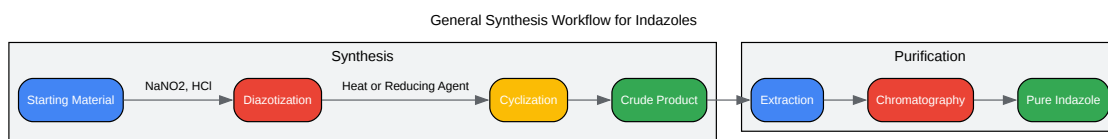
protocols are representative of the synthetic and analytical methodologies that would be employed for this compound.

General Synthesis of Diiodo-1H-indazoles

A common route to substituted indazoles involves the cyclization of appropriately substituted anilines. For diiodo-indazoles, this would typically involve the diazotization of a diiodo-substituted aminobenzaldehyde or a related precursor, followed by cyclization.

Protocol 1: Hypothetical Synthesis via Diazotization and Cyclization

- **Starting Material:** A suitable starting material would be a diiodo-substituted 2-aminobenzaldehyde or a related compound.
- **Diazotization:** The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
- **Cyclization:** The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring. This can be promoted by gentle warming or by the addition of a reducing agent.
- **Work-up and Purification:** The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.



[Click to download full resolution via product page](#)

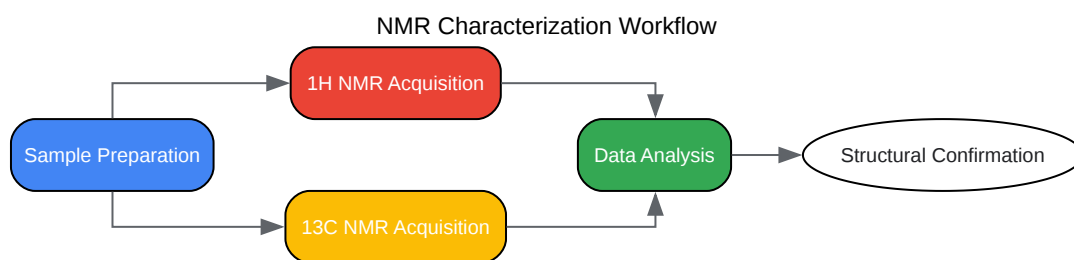
Caption: General workflow for the synthesis of indazole derivatives.

Characterization Protocols

NMR is a critical technique for the structural elucidation of organic molecules. For **3,5-Diiodo-1H-indazole**, both ^1H and ^{13}C NMR would be essential for confirming the substitution pattern.

Protocol 2: General ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- **Data Analysis:** Analyze the chemical shifts, coupling constants, and integration to confirm the structure. The positions of the protons on the aromatic ring will be indicative of the iodine substitution pattern.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural characterization.

HPLC is used to determine the purity of the synthesized compound.

Protocol 3: General HPLC Purity Analysis

- **Instrumentation:** A standard HPLC system with a UV detector and a reverse-phase C18 column.
- **Mobile Phase:** A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, is a common mobile phase for indazole derivatives.
- **Sample Preparation:** Prepare a dilute solution of the compound in the mobile phase.
- **Analysis:** Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.

Biological Activity and Potential Applications

While no specific biological studies on **3,5-Diiodo-1H-indazole** have been published, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3]

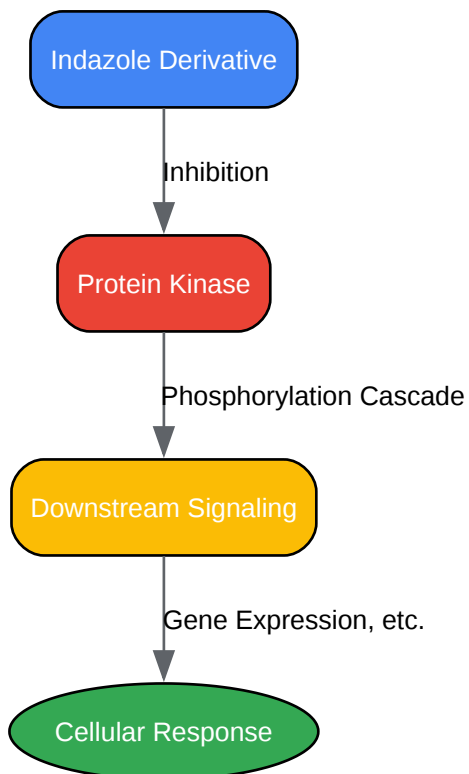
Kinase Inhibition

Many indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diiodo substitution pattern on the indazole ring can significantly influence the binding affinity and selectivity for different kinases.

Potential Signaling Pathways

Indazole-based kinase inhibitors have been shown to target several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of **3,5-Diiodo-1H-indazole** are unknown, it may potentially interact with pathways commonly modulated by other indazole derivatives.

Potential Signaling Pathways for Indazole Derivatives



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. View of Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3,5-Diiodo-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322336#physical-and-chemical-properties-of-3-5-diiodo-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com